molecular formula C16H23BFNO6 B2471481 4-Bis(N-Boc)amino-3-fluorophenylboronic acid CAS No. 2377609-87-3

4-Bis(N-Boc)amino-3-fluorophenylboronic acid

Cat. No.: B2471481
CAS No.: 2377609-87-3
M. Wt: 355.17
InChI Key: PDOXRNGFOOHMLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid typically involves the following steps:

    Formation of the Fluorophenylboronic Acid Core: The starting material, 3-fluoroaniline, undergoes a borylation reaction with a boronic acid derivative to form 3-fluorophenylboronic acid.

    Protection of Amino Groups: The amino groups on the phenyl ring are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bis(N-Boc)amino-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

    Trifluoroacetic Acid: Used for deprotection of Boc groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bis(N-Boc)amino-3-fluorophenylboronic acid is unique due to the presence of two Boc-protected amino groups, which provide additional stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOXRNGFOOHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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